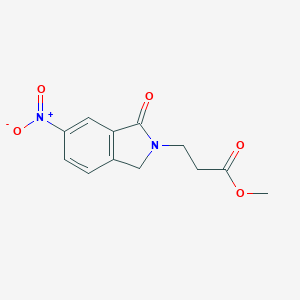
methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate, also known as MNIP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate in anticancer activity is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has also been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components.
Biochemical and Physiological Effects:
methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity towards normal cells. methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate in lab experiments is its ease of synthesis, which allows for large quantities to be produced. Additionally, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have low toxicity towards normal cells, making it a potentially safer alternative to current anticancer drugs. However, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has limited solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several potential future directions for methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate research. One area of interest is the development of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate in anticancer activity and to identify potential targets for drug development. methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate also has potential applications in materials science, such as in the development of fluorescent materials and sensors. Overall, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
Methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate can be synthesized through a multistep process starting with the reaction of 6-nitroisatin with ethyl acetoacetate in the presence of a base. The resulting intermediate is then reacted with methyl iodide to yield the final product, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate.
Applications De Recherche Scientifique
Methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. Additionally, methyl 3-{6-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoate has been studied for its potential as a fluorescent probe for bioimaging and as a catalyst for organic reactions.
Propriétés
Formule moléculaire |
C12H12N2O5 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
methyl 3-(5-nitro-3-oxo-1H-isoindol-2-yl)propanoate |
InChI |
InChI=1S/C12H12N2O5/c1-19-11(15)4-5-13-7-8-2-3-9(14(17)18)6-10(8)12(13)16/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
WNXSVNOCNAUYNT-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC(=O)CCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)


![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

